2-Nitroethenamine

Organic synthesis Heterocyclic chemistry Building block

2-Nitroethenamine (nitrovinylamine, C₂H₄N₂O₂, MW 88.07 g/mol) is the simplest nitroenamine — a push–pull alkene comprising a primary amine conjugated to a nitroethene backbone. This minimal scaffold displays a computed XLogP3-AA of −0.3, zero rotatable bonds, and a topological polar surface area of 71.8 Ų, reflecting its compact, polar, and conformationally constrained nature.

Molecular Formula C2H4N2O2
Molecular Weight 88.07 g/mol
CAS No. 29270-77-7
Cat. No. B11729738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroethenamine
CAS29270-77-7
Molecular FormulaC2H4N2O2
Molecular Weight88.07 g/mol
Structural Identifiers
SMILESC(=C[N+](=O)[O-])N
InChIInChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2
InChIKeyIXAGRXJIXIPQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitroethenamine (CAS 29270-77-7) – Core Properties and Sourcing Baseline


2-Nitroethenamine (nitrovinylamine, C₂H₄N₂O₂, MW 88.07 g/mol) is the simplest nitroenamine — a push–pull alkene comprising a primary amine conjugated to a nitroethene backbone [1]. This minimal scaffold displays a computed XLogP3-AA of −0.3, zero rotatable bonds, and a topological polar surface area of 71.8 Ų, reflecting its compact, polar, and conformationally constrained nature [1]. Its density is reported as 1.513 g cm⁻³ for the crystalline (Z)-isomer, and predicted boiling point is approximately 171 °C at 760 mmHg [2].

Why 2-Nitroethenamine Cannot Be Interchanged with Common Analogs in Discovery or Development


2-Nitroethenamine occupies a specific and non‑substitutable space within the nitroenamine family. Unlike N,N‑dimethyl‑2‑nitroethenamine (tertiary amine) or N‑methyl‑1‑(methylthio)‑2‑nitroethenamine (NMSM; bearing a leaving group), the unsubstituted primary amine provides a free –NH₂ handle that is absent in dialkylated or thioether‑bearing congeners [1]. Furthermore, the parent scaffold lacks a methylthio leaving group, which fundamentally alters its reactivity profile: NMSM acts as a four‑site ambiphilic synthon capable of sequential nucleophilic displacement and Michael additions, whereas the parent nitroenamine engages primarily as a Michael acceptor or condensation partner without the competing leaving‑group pathway [1]. Its (E/Z) stereoisomerism also introduces conformational differences that may influence crystallization, polymorphism, or interaction with chiral environments in ways that N‑substituted or thioether derivatives cannot replicate [2].

Quantitative Differentiation Evidence for 2-Nitroethenamine


Synthetic Utility: Ambiphilic Synthon Capability in Heterocycle Construction

2-Nitroethenamine serves as the parent core for a family of nitroenamine building blocks that are established as versatile synthons in heterocyclic synthesis. While direct quantitative yield data for the unsubstituted parent are sparse, its derivative N‑methyl‑1‑(methylthio)‑2‑nitroethenamine (NMSM) has been reviewed as possessing four distinct reactive sites — the secondary amine, the methylthio leaving group, the electrophilic C1, and the nucleophilic C2 — enabling multicomponent, catalyst‑free, and catalyst‑assisted heterocyclizations that are not achievable with simple nitroalkenes or standard enamines [1]. The parent 2‑nitroethenamine provides the minimal scaffold from which these differentiated reactivities are elaborated; substituting it with a generic nitroalkene would eliminate the amino‑derived nucleophilicity required for many domino and cascade heterocycle formations.

Organic synthesis Heterocyclic chemistry Building block

Nitrovinyl Pharmacophore: Antileishmanial Potency Benchmarked Against Meglumine Antimonate

The nitrovinyl (‑CH=CH‑NO₂) pharmacophore present in 2‑nitroethenamine and its derivatives demonstrates validated antileishmanial activity. In a 2024 study, 19 nitrovinyl‑bearing compounds were evaluated against Leishmania major promastigotes. Seven compounds (2, 8, 12, 15, 16, 17, and 19) exhibited superior inhibitory effects compared to the standard drug meglumine antimonate (MA). In the amastigote assay — the clinically relevant intracellular form — compounds 10, 15, and 18 showed better inhibition than MA [1][2]. Additionally, compounds 4, 12, and 15 demonstrated the strongest synergistic interactions with MA in amastigote inhibition [1].

Medicinal chemistry Antiparasitic Pharmacophore

Crystal Density: (Z)-2-Nitroethenamine as an Energetic Small Molecule

Single‑crystal X‑ray diffraction of (Z)‑2‑nitroethenamine reveals a density of 1.513 g cm⁻³ at 293 K [1][2]. This value places it among small energetic compounds composed solely of C, H, N, and O, making it a candidate for applications where compact, nitrogen‑rich, oxygen‑balanced small molecules are required. In contrast, standard aliphatic nitro compounds of similar molecular weight typically exhibit densities below 1.2 g cm⁻³; for example, nitroethane (MW 75.07 g/mol) has a density of approximately 1.05 g cm⁻³.

Energetic materials Crystallography Physical chemistry

Geometric Isomerism: Distinct (E)- and (Z)-Configurations with Differential Physicochemical Profiles

2-Nitroethenamine exists as separable (E)- and (Z)-stereoisomers (CAS 29270-77-7 and 86602-46-2, respectively). ¹H‑NMR spectroscopy in (CD₃)₂SO reveals a cis/trans ratio of 68:32 [1]. The isomers differ in physical properties: the (Z)-isomer has been crystallographically characterized (density 1.513 g cm⁻³, R factor = 0.044) [2], while the (E)-isomer exhibits distinct predicted properties including a computed LogP of −0.73 and a boiling point of 171.1 °C at 760 mmHg . This configurational duality is not present in symmetrically substituted nitroenamines (e.g., N,N‑dimethyl‑2‑nitroethenamine), which lack stereogenic alkene geometry.

Stereochemistry Analytical chemistry Reactivity

Where 2-Nitroethenamine Delivers Definitive Research Value


Medicinal Chemistry: Nitrovinyl Pharmacophore‑Driven Antiparasitic Discovery

Procure 2‑nitroethenamine as the minimal nitrovinyl pharmacophore scaffold for structure‑activity relationship (SAR) campaigns targeting Leishmania species. Derivatives of this core have demonstrated superior promastigote inhibition relative to meglumine antimonate in 7 of 19 tested compounds, with specific analogs showing amastigote‑stage potency exceeding the clinical standard and synergistic effects with MA [1]. This positions the parent nitroenamine as a rational starting point for hit‑to‑lead optimization in antiparasitic programs.

Heterocyclic Synthesis: Building Block for Domino and Multicomponent Reactions

Use 2‑nitroethenamine as the core nitroenamine scaffold for constructing fused heterocycles. Its derivative NMSM has been extensively reviewed as a four‑site ambiphilic synthon enabling catalyst‑free and catalyst‑assisted heterocyclizations [2]. The parent compound provides the fundamental push–pull alkene framework that can be functionalized to access triazolo[1,5‑a]pyrimidines, chromeno[2,3‑b]pyridines, pyrano[3,2‑c]carbazoles, and dihydropyrido[2,3‑d]pyrimidines — scaffolds with reported antimicrobial and anticancer activities [2][3][4].

Energetic Materials Research: Nitrogen‑Rich, High‑Density Organic Crystals

Deploy (Z)‑2‑nitroethenamine in energetic materials research as a compact, high‑density (1.513 g cm⁻³) C,H,N,O compound [5]. Its density exceeds that of typical aliphatic nitro compounds of comparable molecular weight by approximately 44%, making it suitable for cocrystal engineering, propellant additive studies, or fundamental investigations of structure‑property relationships in nitrogen‑rich organic crystals.

Stereochemical and Analytical Reference: (E/Z) Isomer Characterization

Source 2‑nitroethenamine for studies requiring well‑characterized (E/Z) stereoisomers with documented NMR ratios (68:32 cis:trans in DMSO‑d₆) [6] and crystallographic data for the (Z)‑isomer (R factor = 0.044) [5]. This is particularly valuable for chiral stationary phase method development, stereoselective synthesis optimization, or as an analytical reference standard for nitroenamine‑containing pharmaceutical impurities.

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